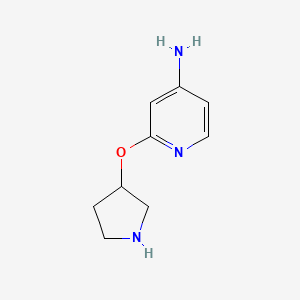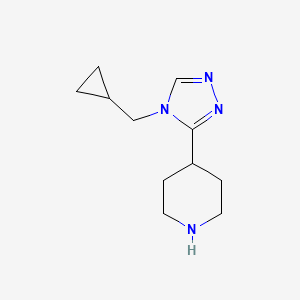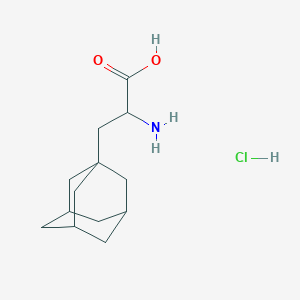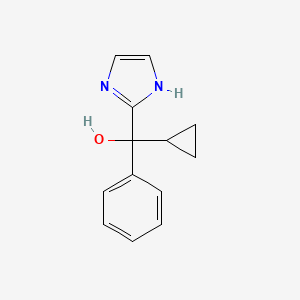![molecular formula C8H13Cl2N3O2 B1458730 4,5,6,7-四氢-3H-咪唑并[4,5-c]吡啶-4-羧酸甲酯二盐酸盐 CAS No. 126167-34-8](/img/structure/B1458730.png)
4,5,6,7-四氢-3H-咪唑并[4,5-c]吡啶-4-羧酸甲酯二盐酸盐
描述
Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride is a useful research compound. Its molecular formula is C8H13Cl2N3O2 and its molecular weight is 254.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
牙周病药物发现
该化合物作为开发靶向牙龈卟啉单胞菌谷氨酰胺环化酶 (PgQC) 的抑制剂的支架 。PgQC 是与牙周炎相关的关键酶,牙周炎是一种严重的口腔疾病,与糖尿病和阿尔茨海默病等全身疾病有关。通过抑制 PgQC,研究人员旨在创造新型抗感染化合物来对抗这种病原体并治疗牙周炎。
血管内皮生长因子受体 (VEGFR-2) 抑制
研究了该化合物的结构类似物,它们具有抑制VEGFR-2/KDR 的潜力,VEGFR-2/KDR 在血管生成中起着重要作用 。抑制 VEGFR-2 对癌症治疗至关重要,因为它可以通过限制血管形成来阻止肿瘤生长。
药物化学
在药物化学中,该化合物的支架用于合成各种衍生物用于药理学测试 。这些衍生物可以针对各种生物活性进行筛选,从而导致发现新的治疗剂。
化学文库构建
西格玛奥德里奇公司提到,该化合物作为独特化学收集的一部分提供给早期发现研究人员 。它用于构建化学文库,用于高通量筛选,有助于快速识别生物活性分子。
药代动力学性质的优化
研究人员使用该化合物作为化学修饰的起点,以优化药代动力学性质 。通过改变化合物的结构,科学家可以改善药物的吸收、分布、代谢和排泄特性。
抗感染药物开发
研究了该化合物的衍生物作为抗感染剂的用途 。通过靶向病原体中的特定酶或途径,这些衍生物可以导致开发针对传染病的新治疗方法。
作用机制
Target of Action
Similar compounds have been reported to target xa factor and cdk .
Mode of Action
It’s known that similar compounds can activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Biochemical Pathways
The activation of nf-kappab suggests that it may be involved in inflammatory and immune responses .
Result of Action
The activation of nf-kappab suggests that it may have effects on gene expression and cell survival .
生化分析
Biochemical Properties
Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been reported to act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs) and factor Xa . These interactions are crucial for regulating cellular processes, including cell cycle progression and blood coagulation. The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their catalytic activity.
Cellular Effects
The effects of methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the GABA A receptor, acting as a positive allosteric modulator . This modulation can lead to changes in neuronal activity and neurotransmission. Additionally, the compound’s inhibitory effects on CDKs can result in cell cycle arrest, impacting cell proliferation and growth.
Molecular Mechanism
The molecular mechanism of action of methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, its binding to the active sites of CDKs and factor Xa leads to the inhibition of these enzymes, thereby affecting their respective pathways . Additionally, the compound’s interaction with the GABA A receptor involves binding to specific sites on the receptor, enhancing its activity and modulating neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of target enzymes and prolonged effects on cell signaling pathways.
Dosage Effects in Animal Models
The effects of methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of neurotransmission. At higher doses, toxic or adverse effects may be observed . These effects can include cytotoxicity, disruption of normal cellular processes, and potential damage to tissues and organs. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that are excreted through the kidneys . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . Understanding these transport mechanisms is important for predicting the compound’s bioavailability and distribution in the body.
Subcellular Localization
The subcellular localization of methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to exert its effects on gene expression or to the cytoplasm to interact with enzymes and signaling molecules. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7-6-5(2-3-9-7)10-4-11-6;;/h4,7,9H,2-3H2,1H3,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBXVUQCSCEIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1)NC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1458651.png)


![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458656.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458657.png)







